molecular formula C6H2Cl2O4 B121745 Chloranilic acid CAS No. 87-88-7

Chloranilic acid

Cat. No.: B121745
CAS No.: 87-88-7
M. Wt: 208.98 g/mol
InChI Key: IPPWILKGXFOXHO-UHFFFAOYSA-N
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Description

Chloranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H2Cl2O4 and its molecular weight is 208.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ferroelectricity in Organic Solids

A significant application of chloranilic acid is in the realm of ferroelectric materials. Research by Horiuchi et al. (2005) demonstrated that co-crystals of this compound and phenazine exhibit remarkable ferroelectric response with large spontaneous polarization and room-temperature dielectric constants exceeding 100. This suggests potential in developing all-organic electronic and photonic devices.

Electrochemical Incineration

This compound has been studied for its electrochemical oxidation properties. Martínez-Huitle et al. (2004) explored the electrochemical incineration of this compound using different electrodes. Their results showed that the electrode material significantly impacts the optimization process, influencing the mechanism and oxidation products of this compound.

Crystal Engineering and Supramolecular Chemistry

The role of this compound in crystal engineering and supramolecular chemistry is substantial. Molčanov and Kojić-Prodić (2010) discussed the generation of multi-component hydrogen bonded systems using this compound and organic bases. Their work emphasizes the importance of ΔpKa values in predicting salt formation in these systems.

Hydrogen Bonded Molecular Complexes

Research into the formation of hydrogen-bonded molecular complexes involving this compound is another area of interest. Adam et al. (2010) studied complexes of this compound with methylpyridine isomers, noting the formation of predictable hydrogen-bonded supramolecular units and proton transfer from this compound to the nitrogen of picoline.

Transition Metal Coordination Polymers

This compound's role in forming coordination polymers with transition metals has been investigated. Androš Dubraja et al. (2017) prepared a series of novel complexes of this compound with first-row transition metals, revealing various coordination modes and crystal-packing topologies influenced by the size of the metal atom and chloranilate coordination modes.

Mechanism of Action

. The primary targets of chloranilic acid are various metal ions. The conjugate base of this compound, .

Mode of Action

The mode of action of this compound involves its interaction with metal ions. It forms coordination complexes with these ions, which can be used in various applications such as the determination of calcium in serum and the determination of strontium, zirconium, and molybdenum .

Biochemical Pathways

It has been observed that this compound can degrade through a novel pathway when subjected to chemical oxidation with hydrogen peroxide (h2o2) alone and in the presence of a ferrous iron (fe2+) catalyst . This process results in the formation of hydroxyl radicals .

Pharmacokinetics

It’s known that this compound is a red-orange solid and it also crystallizes as a dihydrate . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the formation of coordination complexes with various metal ions . These complexes have been used in various applications, including the determination of certain elements in various samples . Additionally, when this compound is subjected to chemical oxidation with H2O2, it results in the formation of hydroxyl radicals .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the formation of coordination complexes with metal ions can be affected by the presence and concentration of these ions in the environment . Additionally, the degradation of this compound through chemical oxidation can be influenced by the presence and concentration of H2O2 and Fe2+ .

Safety and Hazards

Chloranilic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future demand for Chloranilic acid is expected to be driven by factors such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends . A series of novel complexes of this compound with the first-row transition metals have been synthesized and characterized . The new chemistry of the hydrogen-bonded charge and proton transfer complex between electron-donor 2-methyl-8-quinolinol and electron-acceptor this compound has been studied .

Properties

IUPAC Name

2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPWILKGXFOXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3058959
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-
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Molecular Weight

208.98 g/mol
Source PubChem
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Physical Description

Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]
Record name Chloranilic acid
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CAS No.

87-88-7
Record name Chloranilic acid
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Record name Chloranilic acid
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Record name Chloranilic acid
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-
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Record name 2,5-dichloro-3,6-dihydroxybenzoquinone
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Record name CHLORANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of chloranilic acid?

A1: this compound is represented by the molecular formula C6H2Cl2O4 and has a molecular weight of 208.99 g/mol. []

Q2: Which spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers frequently utilize techniques like Infrared (IR) spectroscopy, Raman (RS) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to characterize this compound and its complexes. [, ]

Q3: How does this compound interact with metal ions?

A3: this compound readily forms complexes with transition metals, often acting as a bridging bis(bidentate) ligand with two distinct delocalized π-electron systems. In these complexes, it typically interacts with metals as a chloranilate dianion due to its relatively strong organic acidity (pKa values of 0.73 and 3.08). []

Q4: How does water influence the structure and properties of this compound complexes?

A4: Water plays a crucial role in the formation and stabilization of this compound complexes. It can facilitate proton transfer, leading to increased hydrogen bonding interactions. For instance, in the complex of this compound with benzimidazole, water acts as a bridge between this compound molecules, forming a zigzag channel that entraps benzimidazole molecules through an extensive hydrogen-bonding network. []

Q5: What is the significance of face-to-face π-stacking in this compound crystals?

A5: Face-to-face π-stacking is a prominent feature observed in multicomponent crystals of this compound and its alkali salts. This arrangement, characterized by short centroid–centroid separation distances and specific offsets, contributes to the stability and unique electronic properties of these materials. []

Q6: Can this compound act as a catalyst?

A6: While this compound itself might not be a typical catalyst, its ability to undergo redox reactions and form complexes with various metal ions suggests potential catalytic applications. Further research is needed to explore this avenue.

Q7: How is density functional theory (DFT) used in studying this compound complexes?

A7: DFT calculations are valuable tools for investigating the electronic structure, bonding characteristics, and stability of this compound complexes. These calculations can provide insights into charge delocalization, hydrogen bonding strengths, and molecular geometries. [, ]

Q8: How does the presence of halogens affect the crystal structures of this compound complexes?

A8: Comparing this compound with bromanilic acid co-crystals reveals that the type of halogen significantly influences crystal packing and hydrogen bond architecture. []

Q9: What is the principle behind using this compound for the spectrophotometric determination of drugs?

A9: this compound acts as a π-electron acceptor, readily forming charge-transfer complexes with electron-donating drug molecules. These complexes exhibit distinct absorption spectra, allowing for quantitative analysis of the drug concentration. [, , , , , , ]

Q10: What are the advantages of using charge-transfer complexation with this compound for drug analysis?

A10: This approach offers simplicity, sensitivity, accuracy, and rapid analysis, making it suitable for routine quality control in pharmaceutical settings, particularly in resource-limited laboratories. [, , , , ]

Q11: How is the stoichiometry of this compound complexes determined?

A11: The Job's method of continuous variation, a spectrophotometric titration method, is frequently employed to determine the stoichiometry, or molar ratio, of the complex formed between this compound and the analyte. [, , ]

Q12: Can this compound be used to determine the water content in various samples?

A12: Yes, the specific interaction between this compound and water in alcoholic solutions, resulting in a measurable color change, enables its use in determining trace amounts of water in samples like ethanol, flour, and food flavorings. [, ]

Q13: What is the environmental fate of this compound?

A13: this compound can undergo hydrolysis in aqueous solutions, with its degradation rate influenced by pH. At neutral pH, its half-life is estimated to be slightly over an hour. It can also react with hydrogen peroxide, leading to the formation of various products. []

Q14: What is the relative toxicity of this compound compared to its precursor, chloranil?

A14: Research suggests that this compound exhibits lower acute toxicity than chloranil. Therefore, facilitating the hydrolysis of chloranil to this compound could be beneficial in waste treatment or remediation processes. []

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